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molecular formula C14H15N3O5 B8815855 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide

2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide

Cat. No. B8815855
M. Wt: 305.29 g/mol
InChI Key: JRURYQJSLYLRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05112861

Procedure details

The procedure described in Example 99 was repeated using 1.83 g of 3,4-dihydroxy-5-nitrobenzaldehyde and 1.5 g of N,N-diethylcyanoacetamide. Yield 2.23 g (73%), m.p. 153-156° C.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])[CH:5]=O.[CH2:14]([N:16]([CH2:22][CH3:23])[C:17](=[O:21])[CH2:18][C:19]#[N:20])[CH3:15]>>[CH2:14]([N:16]([CH2:22][CH3:23])[C:17](=[O:21])[C:18]([C:19]#[N:20])=[CH:5][C:4]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]([OH:10])=[C:2]([OH:1])[CH:3]=1)[CH3:15]

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)N(C(CC#N)=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)N(C(C(=CC1=CC(=C(C(=C1)[N+](=O)[O-])O)O)C#N)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05112861

Procedure details

The procedure described in Example 99 was repeated using 1.83 g of 3,4-dihydroxy-5-nitrobenzaldehyde and 1.5 g of N,N-diethylcyanoacetamide. Yield 2.23 g (73%), m.p. 153-156° C.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])[CH:5]=O.[CH2:14]([N:16]([CH2:22][CH3:23])[C:17](=[O:21])[CH2:18][C:19]#[N:20])[CH3:15]>>[CH2:14]([N:16]([CH2:22][CH3:23])[C:17](=[O:21])[C:18]([C:19]#[N:20])=[CH:5][C:4]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]([OH:10])=[C:2]([OH:1])[CH:3]=1)[CH3:15]

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)N(C(CC#N)=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)N(C(C(=CC1=CC(=C(C(=C1)[N+](=O)[O-])O)O)C#N)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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